2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide
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Overview
Description
2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with isobutylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide is unique due to its specific structural features, such as the isobutylpropanamide group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)4-12-10(15)8(3)14-6-9(11)5-13-14/h5-8H,4,11H2,1-3H3,(H,12,15) |
InChI Key |
ZESGKEDCZKMZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(C)N1C=C(C=N1)N |
Origin of Product |
United States |
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